molecular formula C15H17NO3S B2614000 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide CAS No. 1797557-54-0

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B2614000
CAS No.: 1797557-54-0
M. Wt: 291.37
InChI Key: VICVLBWLTQPHKZ-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science . The compound’s structure includes a thiophene ring attached to a carboxamide group, with a methoxy-substituted phenyl group, making it a unique molecule with potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as a base and solvent. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting suitable catalysts, reagents, and reaction conditions to ensure high yield and purity. Additionally, continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits anti-inflammatory properties, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity. Its methoxy-substituted phenyl group and thiophene ring make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-18-12-6-3-5-11(9-12)13(19-2)10-16-15(17)14-7-4-8-20-14/h3-9,13H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICVLBWLTQPHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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